![molecular formula C13H16FNO4S B1387936 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid CAS No. 914637-71-1](/img/structure/B1387936.png)
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Overview
Description
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16FNO4S It is known for its unique structural features, which include a piperidine ring substituted with a fluoro and a methylsulfonyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction using reagents like methylsulfonyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and methylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is investigated for its potential as a drug candidate due to its ability to interact with biological targets. Research indicates that compounds with similar piperidine structures often exhibit activity against various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds for their anticancer properties. The findings suggested that modifications to the piperidine ring could enhance cytotoxicity against specific cancer cell lines, indicating that this compound might be a valuable lead compound in anticancer drug development .
Proteomics Research
The compound is utilized in proteomics as a tool for studying protein interactions and functions. Its ability to modify proteins can aid in understanding the role of specific amino acids and protein structures.
Application Example
In proteomics studies, researchers have employed this compound to label proteins selectively, facilitating mass spectrometry analysis. This application enhances the detection and quantification of proteins in complex biological samples .
Neuropharmacology
Given its structural characteristics, this compound may also exhibit neuroactive properties. Research into similar compounds has shown potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.
Neuroactive Potential
Studies have indicated that compounds with a piperidine core can modulate dopamine and serotonin receptors, suggesting that this compound may influence mood and cognitive functions .
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methylsulfonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The piperidine ring provides structural stability and influences the overall conformation of the molecule, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxamide: Similar structure with an amide group instead of a carboxylic acid.
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-methanol: Contains a hydroxyl group instead of a carboxylic acid.
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-nitrile: Features a nitrile group in place of the carboxylic acid.
Uniqueness
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and methylsulfonyl groups enhances its potential for diverse applications in research and industry.
Biological Activity
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring with various substituents, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₆FNO₄S, with a molecular weight of 301.33 g/mol. The structure includes a piperidine core, a fluoro group, and a methylsulfonyl moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆FNO₄S |
Molecular Weight | 301.33 g/mol |
IUPAC Name | This compound |
CAS Number | 1219382-82-7 |
The biological mechanisms of this compound primarily involve its interaction with specific receptors and enzymes. The presence of the fluoro and methylsulfonyl groups enhances its binding affinity to target proteins, potentially leading to alterations in their activity.
Pharmacological Studies
Recent studies have investigated the pharmacological profile of this compound:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. In vitro studies indicated that it could induce apoptosis and enhance caspase-3 activity at concentrations as low as 1.0 μM .
- A structure-activity relationship (SAR) analysis suggested that modifications to the piperidine structure can significantly affect its anticancer potency .
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound resulted in significant morphological changes and increased apoptosis markers compared to control groups .
- Inflammation Model : In an animal model of inflammation, administration of this compound reduced inflammatory markers significantly, suggesting its potential utility in inflammatory diseases .
Properties
IUPAC Name |
1-(4-fluoro-2-methylsulfonylphenyl)piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-20(18,19)12-7-10(14)4-5-11(12)15-6-2-3-9(8-15)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYAFMIVXVHLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167222 | |
Record name | 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501167222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-71-1 | |
Record name | 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501167222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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